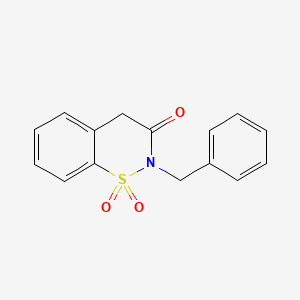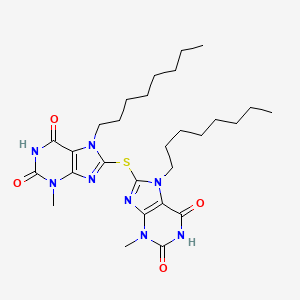
8,8'-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a thiobis linkage and multiple functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo alkylation, thiolation, and other functional group transformations. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” can undergo various chemical reactions, including:
Oxidation: The thiobis linkage and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles. The reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8,8’-Thiobis(3-methyl-1H-purine-2,6(3H,7H)-dione): Lacks the octyl group, which may affect its solubility and biological activity.
8,8’-Thiobis(7-octyl-1H-purine-2,6(3H,7H)-dione): Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
Uniqueness
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is unique due to its specific combination of functional groups and structural features. The presence of both methyl and octyl groups, along with the thiobis linkage, contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H42N8O4S |
|---|---|
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
3-methyl-8-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C28H42N8O4S/c1-5-7-9-11-13-15-17-35-19-21(33(3)25(39)31-23(19)37)29-27(35)41-28-30-22-20(24(38)32-26(40)34(22)4)36(28)18-16-14-12-10-8-6-2/h5-18H2,1-4H3,(H,31,37,39)(H,32,38,40) |
Clave InChI |
HYGOEPRMVNZUFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


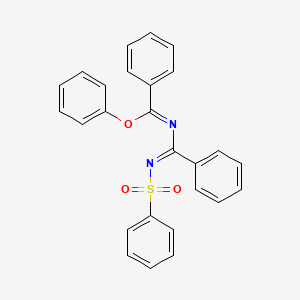
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

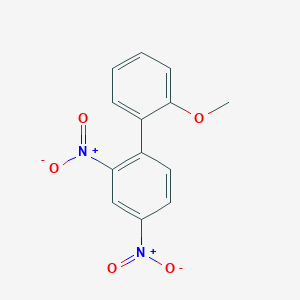
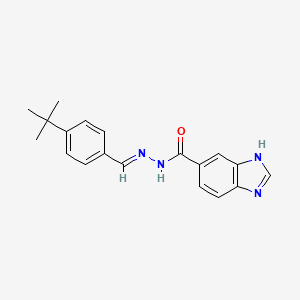

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
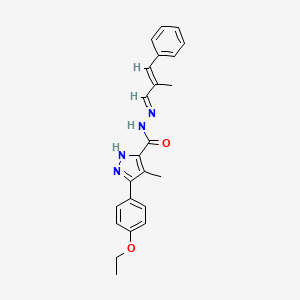
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)


